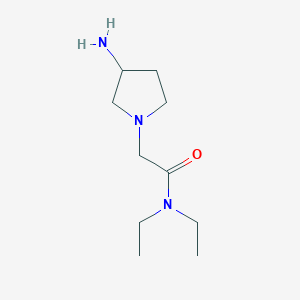
2-(3-aminopyrrolidin-1-yl)-N,N-diethylacetamide
Übersicht
Beschreibung
“2-(3-aminopyrrolidin-1-yl)-N,N-diethylacetamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common structure in many biologically active compounds .
Molecular Structure Analysis
The pyrrolidine ring in the compound allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A novel approach for the synthesis of γ-aminobutyric acid derivatives and [(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, also known as (R)-phenotropil, has been developed. This process involves the enantioselective addition of diethyl malonate to nitroalkenes, catalyzed by Ni(II) complexes. This method effectively generates the asymmetric center with the required configuration, demonstrating a significant application in stereocontrolled synthesis (Reznikov, Golovin, & Klimochkin, 2013).
Novel Synthesis Methods
Innovative methods for synthesizing 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide ((R)-Phenotropil) have been reported. These involve the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide or chloroacetonitrile, followed by cyclization, achieving yields of 40-60% based on the starting material. These methods contribute to the diversity of synthetic routes for related compounds (Vorona et al., 2013).
Pharmaceutical Intermediate Production
4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide serves as a valuable intermediate for producing pharmaceutically active 4-hydroxypyrrolidin-2-1-yl acetamide. Detailed processes for producing both the intermediate and the active pharmaceutical ingredient are documented, indicating the compound's significance in drug synthesis (Fort, 2002).
Radiosynthesis Applications
The compound has been implicated in the radiosynthesis of selective ligands for the translocator protein (18 kDa), such as [18F]PBR111. It's a part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides used for in vivo imaging using positron emission tomography, highlighting its role in advanced medical diagnostic techniques (Dollé et al., 2008).
Chemical Transformations
3-Aminopyrrolidin-2-ones, similar in structure to the compound , show chemical reactivity leading to the formation of various derivatives. These transformations include reactions with benzaldehyde to give azomethines and subsequent reduction to N-substituted 3-aminopyrrolidin-2-ones. Such chemical versatility underlines the potential of these compounds in synthetic organic chemistry (Kostyuchenko et al., 2009).
Eigenschaften
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-13(4-2)10(14)8-12-6-5-9(11)7-12/h9H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHBOAKELCYMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N,N-diethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468344.png)


![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)
![[3-(2-Oxopropyl)phenyl]acetonitrile](/img/structure/B1468350.png)


![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1468357.png)

![ethyl 4-methyl-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)thiazole-5-carboxylate](/img/structure/B1468359.png)

![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)

